1,2-Bis(2-butoxyphenyl)hydrazine
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Overview
Description
1,2-Bis(2-butoxyphenyl)hydrazine is an organic compound belonging to the hydrazine family Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-butoxyphenyl)hydrazine typically involves the reaction of 2-butoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The process can be summarized as follows:
Step 1: Dissolve 2-butoxybenzaldehyde in ethanol.
Step 2: Add hydrazine hydrate to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitated product.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the toxic nature of hydrazine and its derivatives.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-butoxyphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into hydrazones or amines.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrazine hydrate (N₂H₄·H₂O) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Bis(2-butoxyphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: Investigated for its potential cytotoxic activities against cancer cell lines.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and hypertension.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-butoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. For example, hydrazine derivatives are known to interfere with calcium transport, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,4,6-trinitrophenyl)hydrazine: Known for its explosive properties and used in pyrotechnics.
1,2-Bis(3-methoxy-2-hydroxybenzylidene)hydrazine: Investigated for its cytotoxic activities against cancer cell lines.
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Uniqueness
1,2-Bis(2-butoxyphenyl)hydrazine is unique due to its specific butoxyphenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
105823-63-0 |
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Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,2-bis(2-butoxyphenyl)hydrazine |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-15-23-19-13-9-7-11-17(19)21-22-18-12-8-10-14-20(18)24-16-6-4-2/h7-14,21-22H,3-6,15-16H2,1-2H3 |
InChI Key |
SAVKHEDZKMQUNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NNC2=CC=CC=C2OCCCC |
Origin of Product |
United States |
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